1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known to be a part of many active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be diverse, depending on the substituents in the aromatic ring as well as at the amide N atom . Structures of some anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Anticancer Research
The 1,2,4-oxadiazole moiety, a component of the compound , has been linked to significant anticancer activity . Synthesized derivatives of 1,2,4-oxadiazole have been evaluated against human cancer cell lines and have shown promising results . These derivatives can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects compared to traditional chemotherapy.
Pharmacological Applications
In pharmacology, the 1,2,4-oxadiazole ring is a well-known pharmacophore, often found in active pharmaceutical ingredients. It has been used in the treatment of diseases such as Duchenne muscular dystrophy and hypertension, and as adjunctive therapy for Parkinson’s disease . The compound’s structural features could be exploited to develop new drugs with improved efficacy and safety profiles.
Biochemical Sensor Development
The oxadiazole derivatives are known for their application in the development of biochemical sensors. These sensors can be used to detect the presence of specific biomolecules or chemical substances within a biological system, providing valuable insights into biochemical pathways and potential diagnostic markers .
Biotechnology Research
In biotechnology, the compound’s derivatives could be used to develop novel enzymes or enhance existing ones for industrial applications. The oxadiazole ring can be a key component in designing enzymes with specific functions, such as improved stability or altered substrate specificity .
Molecular Docking Studies
Molecular docking studies are crucial in drug discovery and development. The compound’s structure could be used in computational models to predict how it might interact with various biological targets, such as enzymes or receptors. This can accelerate the process of identifying potential new drugs .
Organic Synthesis
The oxadiazole ring is also utilized in organic synthesis. Due to its low aromaticity and the presence of a weak O–N bond, it can rearrange into other heterocycles, which is a valuable property in the synthesis of complex organic molecules .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Mechanism of Action
Target of Action
It’s worth noting that oxadiazoles, a key structural component of this compound, are known to interact with a wide range of biological targets . They have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Mode of Action
Oxadiazoles are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein . This interaction can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways depending on their specific targets . For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Pharmacokinetics
Oxadiazoles are generally known for their favorable pharmacokinetic properties, including good absorption and distribution . The specific impact on bioavailability would depend on various factors such as the compound’s chemical structure and the patient’s physiological condition.
Result of Action
Based on the known effects of oxadiazoles, it can be inferred that this compound may have potential therapeutic effects, such as anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxadiazole compounds .
properties
IUPAC Name |
1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-14-17-15(18-22-14)12-4-5-13(16-10-12)20-8-6-19(7-9-20)11(2)21/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHAFLMOZSEUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.